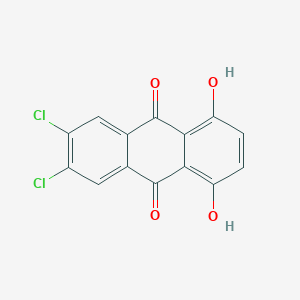
6,7-Dichloro-1,4-dihydroxyanthraquinone
Cat. No. B072103
Key on ui cas rn:
1225-15-6
M. Wt: 309.1 g/mol
InChI Key: GWFVWUQOSJGENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05962557
Procedure details


Ten grams (32.35 mmol) of 6,7-dichloro- 1,4-dihydroxyanthraquinone were pulverized with enough NH4OH to make a paste. This was transferred to a 500 mL round bottom (RB) flask, using additional NH4OH to make the reaction mixture 0.13-0.16 M. While stirring, 6.72 grams (38.60 mmol) sodium hydrosulfite were added portionwise over 1.5 hours. Immediately after addition, the mixture was heated slowly to 55° C. on a steam bath, then heated at 55° C. for about 1.5 hours. After cooling to room temperature, the mixture was filtered, washed twice with water, and pulled dry on the funnel for a brief period. The product was dried overnight in a vacuum oven at 55-65° C. FDMS showed a mixture of starting material and product. This mixture was carried on to compound 2 of Table 1.



[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][C:15]=1[Cl:16])[C:12](=[O:17])[C:11]1[C:10]([OH:18])=[CH:9][CH:8]=[C:7]([OH:19])[C:6]=1[C:5]2=[O:20].[NH4+].[OH-].S(S([O-])=O)([O-])=O.[Na+].[Na+]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][C:15]=1[Cl:16])[C:12]([OH:17])=[C:11]1[C:6]([C:7]([OH:19])=[CH:8][CH:9]=[C:10]1[OH:18])=[C:5]2[OH:20] |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32.35 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2C(C=3C(=CC=C(C3C(C2=CC1Cl)=O)O)O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[OH-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[OH-]
|
Step Four
[Compound]
|
Name
|
mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
6.72 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
While stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Immediately after addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 55° C. for about 1.5 hours
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
pulled dry on the funnel for a brief period
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was dried overnight in a vacuum oven at 55-65° C
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of starting material and product
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C2C(=C3C(=CC=C(C3=C(C2=CC1Cl)O)O)O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
